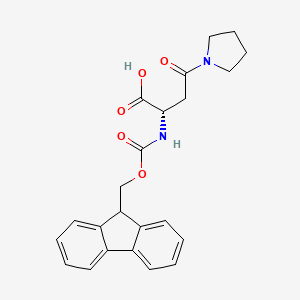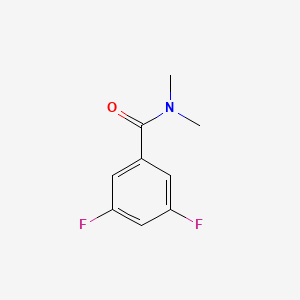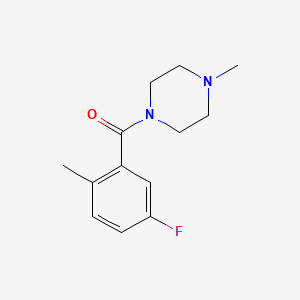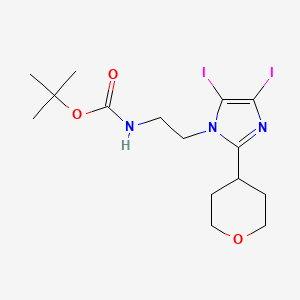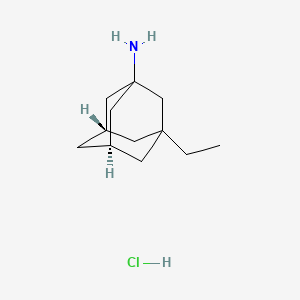
3-Ethyl-1-adamantanamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-adamantanamine hydrochloride is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity. It has been studied for various applications in medicinal chemistry, particularly for its potential use in treating neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-adamantanamine hydrochloride typically involves the alkylation of 1-adamantanamine. One common method includes the reaction of 1-adamantanamine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of 3-Ethyl-1-adamantanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-adamantanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding adamantanone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted adamantane derivatives.
Applications De Recherche Scientifique
3-Ethyl-1-adamantanamine hydrochloride has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease due to its ability to modulate neurotransmitter systems.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-adamantanamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the release and uptake of dopamine, thereby exerting its effects on neurological functions. The compound may also interact with NMDA receptors, contributing to its neuroprotective properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanamine hydrochloride: Known for its antiviral and antiparkinsonian properties.
Memantine hydrochloride: Used in the treatment of Alzheimer’s disease.
Rimantadine hydrochloride: Another antiviral agent with a similar structure.
Uniqueness
3-Ethyl-1-adamantanamine hydrochloride stands out due to its unique ethyl substitution, which imparts distinct pharmacological properties compared to other adamantane derivatives. This modification enhances its ability to cross the blood-brain barrier and interact with specific molecular targets, making it a promising candidate for neurological applications .
Propriétés
Formule moléculaire |
C12H22ClN |
|---|---|
Poids moléculaire |
215.76 g/mol |
Nom IUPAC |
(5S,7R)-3-ethyladamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H/t9-,10+,11?,12?; |
Clé InChI |
SLOLBBCVFZRLLS-QZIWBCHOSA-N |
SMILES isomérique |
CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)N.Cl |
SMILES canonique |
CCC12CC3CC(C1)CC(C3)(C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)



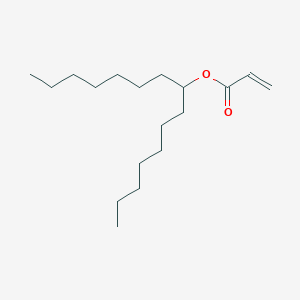
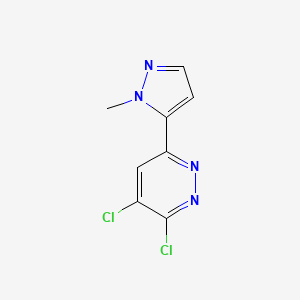
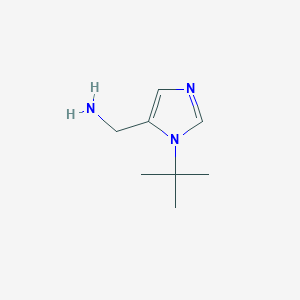
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
